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Compound of Interest

Compound Name: Methanesulfinyl-acetonitrile

Cat. No.: B1278698 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)

spectrum of (Methylsulfonyl)acetonitrile, a molecule of interest in synthetic chemistry and drug

development. Below, you will find detailed tables of its ¹H and ¹³C NMR spectral data, a

thorough description of the experimental protocols for acquiring such data, and visualizations to

aid in understanding the molecular structure and its corresponding spectral features.

Chemical Structure and Properties
(Methylsulfonyl)acetonitrile, with the linear formula CH₃SO₂CH₂CN, is a small organic molecule

featuring a methyl group, a sulfonyl group, a methylene bridge, and a nitrile functional group.[1]

[2] Its molecular weight is 119.14 g/mol , and it typically appears as a solid with a melting point

in the range of 81-84 °C.[1]

Molecular Structure:

Caption: Chemical structure of (Methylsulfonyl)acetonitrile.

¹H NMR Spectral Data
The ¹H NMR spectrum of (Methylsulfonyl)acetonitrile is characterized by two distinct singlets,

corresponding to the methyl (CH₃) and methylene (CH₂) protons. The absence of splitting for

these signals indicates no adjacent protons within a three-bond distance.
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Proton Assignment
Chemical Shift (δ)

ppm
Multiplicity Integration

CH₃-SO₂ ~3.1 Singlet 3H

SO₂-CH₂-CN ~3.9 Singlet 2H

Note: The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of (Methylsulfonyl)acetonitrile displays three signals,

one for each unique carbon atom in the molecule.

Carbon Assignment Chemical Shift (δ) ppm

CH₃-SO₂ ~42

SO₂-CH₂-CN ~48

-CN ~114

Note: The exact chemical shifts can vary slightly depending on the solvent used. The spectrum

is typically recorded in a deuterated solvent such as "Polysol".[3]

Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and

¹³C NMR spectra for a small organic molecule like (Methylsulfonyl)acetonitrile.

1. Sample Preparation:

Dissolution: Approximately 5-10 mg of the (Methylsulfonyl)acetonitrile sample is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆,

DMSO-d₆) in a standard 5 mm NMR tube.

Reference Standard: A small amount of an internal standard, typically Tetramethylsilane

(TMS), is added to the solvent to provide a reference signal at 0 ppm.
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Homogenization: The solution is thoroughly mixed to ensure homogeneity.

2. NMR Spectrometer Setup and Data Acquisition:

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for

data acquisition.

Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to

obtain sharp, symmetrical peaks.

¹H NMR Acquisition Parameters (Typical):

Pulse Angle: 30-45 degrees

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

¹³C NMR Acquisition Parameters (Typical):

Pulse Angle: 30-45 degrees

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128 or more (due to the low natural abundance of ¹³C)

Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets

for each carbon.

3. Data Processing:

Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a

frequency-domain spectrum using a Fourier transform.
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Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the

absorptive mode, and the baseline is corrected to be flat.

Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine

the relative number of protons.

Structural Assignment Workflow
The process of assigning the observed NMR signals to the specific nuclei in the

(Methylsulfonyl)acetonitrile molecule follows a logical workflow.
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Molecular Structure Analysis

NMR Data Acquisition & Analysis

Spectral Assignment

CH₃SO₂CH₂CN

Identify Functional Groups:
- Methyl (CH₃)

- Methylene (CH₂)
- Sulfonyl (SO₂)

- Nitrile (CN)

Acquire ¹H NMR Spectrum

Predict Proton Environments

Acquire ¹³C NMR Spectrum

Predict Carbon Environments

Two Singlets Observed Three Singlets Observed

Assign ¹H Signals:
- CH₃ (~3.1 ppm)
- CH₂ (~3.9 ppm)

Assign ¹³C Signals:
- CH₃ (~42 ppm)
- CH₂ (~48 ppm)
- CN (~114 ppm)

Verified Structure

Confirm Proton Assignments Confirm Carbon Assignments

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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